molecular formula C8H15ClN4O B13255529 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B13255529
M. Wt: 218.68 g/mol
InChI Key: KEBSKCOOXSBUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a triazole ring, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the construction of the pyrrolidine and triazole rings followed by their coupling. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. The final product is obtained through purification processes like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H15ClN4O

Molecular Weight

218.68 g/mol

IUPAC Name

3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H

InChI Key

KEBSKCOOXSBUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.